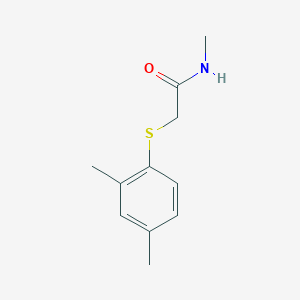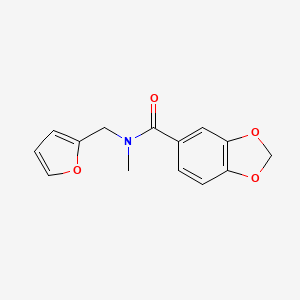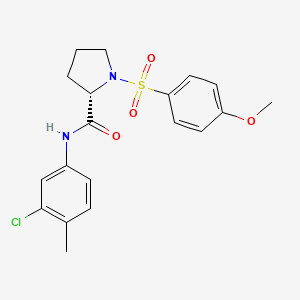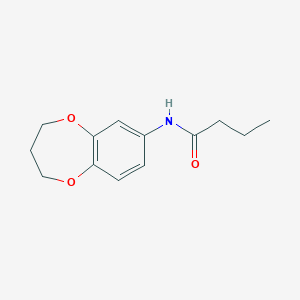
2-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a synthetic compound that has been synthesized through various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide is not fully understood. However, it has been hypothesized that the compound works by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms. The compound has also been found to activate certain signaling pathways that are involved in the immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to have anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines. It has also been found to induce apoptosis in cancer cells, which leads to their death. The compound has also been found to have antimicrobial effects by inhibiting the growth and proliferation of microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide in lab experiments include its high yield of synthesis, its potential applications in medicinal chemistry, and its ability to inhibit the growth and proliferation of cancer cells and microorganisms. The limitations of using the compound in lab experiments include its limited solubility in water, its potential toxicity, and its unknown mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide. One direction is to study its potential applications in drug discovery and development. The compound has shown promising results in inhibiting the growth of cancer cells and microorganisms, and further research can lead to the development of new drugs for the treatment of cancer and infectious diseases. Another direction is to study the compound's mechanism of action to better understand how it works and to identify potential targets for drug development. Additionally, further research can be conducted to optimize the synthesis method of the compound and to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of 2-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide is carried out through various methods. One of the most common methods is the reaction of 2-bromo-N-methylbenzamide with furan-2-carbaldehyde in the presence of a catalyst such as sodium methoxide. The reaction yields this compound as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting their growth. It has also been found to be effective against bacterial and fungal infections.
Eigenschaften
IUPAC Name |
2-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-15(9-10-5-4-8-17-10)13(16)11-6-2-3-7-12(11)14/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAZSNDPORCLHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475536.png)
![N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)




![N-[(4-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475586.png)
![N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475593.png)


![1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)